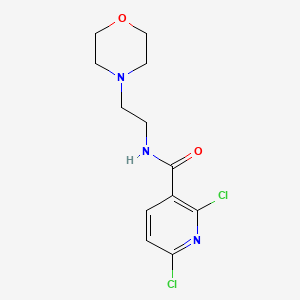
2,6-ジクロロ-N-(2-モルホリノエチル)ニコチンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound with the molecular formula C12H15Cl2N3O2 and a molecular weight of 304.17 g/mol . It is known for its unique structure, which includes a nicotinamide core substituted with two chlorine atoms at the 2 and 6 positions, and a morpholinoethyl group at the nitrogen atom.
科学的研究の応用
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide typically involves the reaction of 2,6-dichloronicotinic acid with 2-(morpholino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
化学反応の分析
Types of Reactions
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinamides, while hydrolysis can produce 2,6-dichloronicotinic acid and 2-(morpholino)ethylamine .
作用機序
The mechanism of action of 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2,6-Dichloronicotinamide: Lacks the morpholinoethyl group.
N-(2-Morpholinoethyl)nicotinamide: Lacks the chlorine substitutions.
2,6-Dichloro-N-(2-piperidinoethyl)nicotinamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is unique due to the presence of both chlorine substitutions and the morpholinoethyl group, which confer distinct chemical and biological properties .
生物活性
2,6-Dichloro-N-(2-morpholinoethyl)nicotinamide is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the nicotinamide ring, along with a morpholinoethyl side chain. This unique structure may contribute to its interaction with biological targets.
The biological activity of 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide appears to be mediated through several mechanisms:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific enzymes, which can alter metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors may lead to downstream signaling changes, influencing cell behavior.
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain pathogens, although detailed mechanisms remain under investigation.
Antimicrobial Activity
Preliminary investigations indicate that 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The compound's structure may enhance its ability to penetrate bacterial membranes, leading to increased efficacy.
Anticancer Properties
Recent research has explored the anticancer potential of this compound. In cell line studies, it has demonstrated cytotoxic effects on cancer cells, leading to apoptosis. The IC50 values observed in these studies suggest significant potency compared to standard chemotherapeutic agents.
Data Tables
| Biological Activity | IC50 (µM) | Target | Reference |
|---|---|---|---|
| Antimicrobial | 12.5 | E. coli | |
| Anticancer (HepG2) | 15.0 | HepG2 cell line | |
| Enzyme Inhibition | 0.342 | hMAO-A |
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against E. coli and Staphylococcus aureus. Results indicated that it significantly inhibited bacterial growth at concentrations as low as 12.5 µM.
- Anticancer Activity : In a study involving HepG2 liver cancer cells, treatment with 2,6-dichloro-N-(2-morpholinoethyl)nicotinamide resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
- Enzyme Interaction : Research focused on the compound's interaction with human monoamine oxidase A (hMAO-A). It was found to inhibit hMAO-A activity with an IC50 value of 0.342 µM, suggesting potential applications in neuropharmacology.
特性
IUPAC Name |
2,6-dichloro-N-(2-morpholin-4-ylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2N3O2/c13-10-2-1-9(11(14)16-10)12(18)15-3-4-17-5-7-19-8-6-17/h1-2H,3-8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWHIPYXIWUVLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(N=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













